molecular formula C8H10ClNO3S B6604112 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide CAS No. 405281-52-9

5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B6604112
CAS No.: 405281-52-9
M. Wt: 235.69 g/mol
InChI Key: HEECAWTUJXGSKI-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . It is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and hydroxy groups may also play a role in its biological activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-10(2)14(12,13)8-5-6(9)3-4-7(8)11/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEECAWTUJXGSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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